o-Aminoazotoluene

Catalog No.
S604903
CAS No.
97-56-3
M.F
C14H15N3
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Aminoazotoluene

CAS Number

97-56-3

Product Name

o-Aminoazotoluene

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3

InChI Key

PFRYFZZSECNQOL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALCOHOL, ETHER, CHLOROFORM
SOL IN OILS & FATS
SOL IN ACETONE, CELLOSOLVE & TOLUENE
Water solubility= 7.64 mg/l at 25 °C (est)

Synonyms

o-Aminoazotoluene; 2-Aminoazotoluene; 2-Methyl-4-[2-(2-methylphenyl)diazenyl]-benzenamine; 2-Methyl-4-[(2-methylphenyl)azo]-benzenamine; Solvent Yellow 3; 4-o-Tolylazo-o-toluidine,; 2,3’-Dimethyl-4’-aminoazobenzene; 2-Methyl-4-[(2-methylphenyl)diazen

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C

The exact mass of the compound o-Aminoazotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sol in alcohol, ether, chloroformsol in oils & fatssol in acetone, cellosolve & toluenewater solubility= 7.64 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26821. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds. It belongs to the ontological category of azobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

o-Aminoazotoluene (CAS 97-56-3), also known as Solvent Yellow 3 or Fast Garnet GBC base, is a specialized aromatic azo compound. While historically utilized as a lipid-soluble colorant, its primary modern procurement value lies in its role as a highly specific hepatocarcinogen for in vivo oncology modeling and as a critical precursor for Fast Garnet GBC salt, a diazonium coupling agent used in colorimetric protease assays[1]. Its distinct lipophilicity, specific DNA intercalation thermodynamics, and targeted pathological progression profile make it a highly specific reagent for specialized biochemical, toxicological, and drug discovery workflows [2].

Substituting o-Aminoazotoluene with closely related azo dyes, such as p-dimethylaminoazobenzene (Butter Yellow), fundamentally alters experimental outcomes in oncology and toxicology models. While both are hepatocarcinogens, their pathological sequences diverge significantly; p-dimethylaminoazobenzene typically induces severe cirrhosis prior to tumor formation, whereas o-Aminoazotoluene predominantly induces hepatomas directly without a pronounced cirrhotic background [1]. Furthermore, in enzymatic assays, substituting the o-aminoazotoluene diazonium derivative (Fast Garnet GBC) with other diazonium salts can shift the absorbance maximum of the coupled product, disrupting established spectrophotometric baselines at 520-530 nm and reducing extraction efficiency in organic solvents like n-butanol [2].

Cirrhosis-Independent Hepatoma Induction Profile

In comparative dietary rat models, o-Aminoazotoluene and p-dimethylaminoazobenzene (Butter Yellow) exhibit distinct pathological sequences. While p-dimethylaminoazobenzene induces pronounced cirrhosis by day 60 followed by tumor formation at ~150 days, o-Aminoazotoluene induces hepatoma formation at ~300 days with minimal to no cirrhotic development [1].

Evidence DimensionTime to tumor formation and cirrhotic pathology
Target Compound Data~300 days latency, primarily hepatoma formation with minimal/no cirrhosis
Comparator Or Baselinep-Dimethylaminoazobenzene (~150 days latency, preceded by pronounced cirrhosis at ~60 days)
Quantified DifferenceOAT provides a cirrhosis-independent hepatoma model, avoiding early-stage severe fibrotic confounding.
ConditionsOral administration in basal rice diet in vivo models

Enables researchers to study primary hepatocellular carcinoma (HCC) development and chemoprevention without the confounding variables of severe fibrotic tissue damage.

Strain-Specific Hepatocyte Proliferation Inhibition

o-Aminoazotoluene demonstrates a highly differential effect on liver regeneration based on genetic background. Following partial hepatectomy, OAT administration inhibits hepatocyte proliferation by 60–80% in the livers of susceptible mouse strains (e.g., CBA, A/He), whereas resistant strains (e.g., AKR) exhibit less than 15% inhibition [1].

Evidence DimensionHepatocyte proliferation inhibition post-partial hepatectomy
Target Compound Data60–80% inhibition (in susceptible mouse strains)
Comparator Or Baseline<15% inhibition (in resistant mouse strains)
Quantified Difference>4-fold difference in proliferation inhibition based on genetic susceptibility to OAT.
ConditionsIn vivo mouse model following partial hepatectomy

Validates OAT as a highly selective chemical probe for investigating genetic resistance and susceptibility factors in liver cancer models.

Thermodynamic Affinity for Gapped DNA Conformations

Molecular docking and thermodynamic modeling reveal that o-Aminoazotoluene possesses a distinct binding affinity for double-stranded DNA (dsDNA). OAT binds favorably to dsDNA containing an intercalation gap with a free energy (ΔG°) of −6.92 kcal/mol, driven by hydrophobic stacked pi–pi and pi–alkyl interactions, which is stronger than the threading intercalation affinity of p-dimethylaminoazobenzene (ΔG° = −6.50 kcal/mol) [1].

Evidence DimensionFree energy of binding (ΔG°) to dsDNA
Target Compound DataΔG° = −6.92 kcal/mol (to dsDNA with an intercalation gap)
Comparator Or Baselinep-Dimethylaminoazobenzene (ΔG° = −6.50 kcal/mol for dsDNA threading)
Quantified DifferenceOAT shows stronger thermodynamic favorability for binding to gapped dsDNA conformations.
ConditionsIn silico molecular docking and thermodynamic modeling

Highlights OAT's utility as a structural probe for specific DNA conformations and damage sites compared to its dimethylated analog.

Colorimetric Coupling Efficiency in Protease Assays

As a precursor to Fast Garnet GBC (its diazonium sulfate salt), o-Aminoazotoluene is utilized to couple with ß-naphthylamine released during protease cleavage (e.g., Cathepsin B, Aminopeptidase B). The coupled product allows for robust extraction in n-butanol and highly specific spectrophotometric quantification at 520-530 nm, providing a stable baseline for calculating enzyme inhibition percentages (such as the IC50 of bestatin at 0.01 μg/ml) [1].

Evidence DimensionSpectrophotometric detection and extraction
Target Compound DataStrong absorbance at 520-530 nm after coupling and n-butanol extraction
Comparator Or BaselineUncoupled fluorogenic baselines (require UV/fluorescence optics and lack visible-range extraction concentration)
Quantified DifferenceEnables robust, visible-range quantification of protease activity using standard spectrophotometry.
Conditions1.0 M acetate buffer (pH 4.2), 10-15 min coupling, n-butanol extraction

Essential for standardizing high-throughput colorimetric screening of protease inhibitors without requiring expensive fluorometric equipment.

Cirrhosis-Independent Hepatocellular Carcinoma (HCC) Modeling

Utilizing o-Aminoazotoluene to induce hepatomas in rodent models where the absence of a cirrhotic background is required to study primary tumor microenvironments and evaluate chemopreventive agents without fibrotic confounding [1].

Genetic Susceptibility Screening in Oncology

Deploying o-Aminoazotoluene in comparative studies between susceptible (e.g., CBA, A/He) and resistant (e.g., AKR) mouse strains to identify biomarkers of hepatocarcinogenesis and liver regeneration inhibition following partial hepatectomy [2].

Protease Inhibitor Discovery Assays

Using the diazonium salt of o-Aminoazotoluene (Fast Garnet GBC) as a coupling agent to quantify the release of ß-naphthylamine in Cathepsin B or Aminopeptidase B assays, facilitating the visible-range colorimetric screening of novel inhibitors like bestatin [3].

DNA Conformation and Genotoxicity Research

Employing o-Aminoazotoluene as a molecular probe to study threading intercalation and binding affinities in double-stranded DNA containing intercalation gaps, leveraging its specific thermodynamic binding profile [4].

Physical Description

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992)

Color/Form

GOLDEN CRYSTALS
REDDISH-BROWN TO YELLOW CRYSTALS
YELLOW LEAVES FROM ALCOHOL

XLogP3

3.7

Boiling Point

Sublimes above 302° F (NTP, 1992)

Density

0.57 (NTP, 1992)

LogP

log Kow= 3.92 (est)

Appearance

Powder

Melting Point

214 to 216 °F (NTP, 1992)
101-102 °C

UNII

QHZ900P7ZA

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity]

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

Increase in the chemical carcinogenicity of aromatic amines due to the presence of methyl groups and aromatic rings is examined. Based on the multistage process of carcinogenesis, data indicate that methyl groups and aromatic amines convert initiators into complete carcinogens. Experiments on rats with aromatic amines show that o-aminoazotoluene and 4-dimethylaminobenzene induce liver tumors. 4-Aminobenzene, considered a tumor initiator, also induces liver tumors in rats. The methyl groups are specifically active; 4-diethylaminobenzene is not carcinogenic whereas 4-dimethylaminobenzene is. Several studies with the aromatic hydrocarbons phenanthrene, chrysene, and benz(a)anthracene show them to be either noncarcinogenic, weakly carcinogenic, or tumor initiators. The methyl derivatives trimethylphenanthrene and 1,2,3,4-tetramethylphenanthrene are weak but not positive skin carcinogens in mice. 7,12-Dimethylbenz(a)anthracene is a very potent tumor promoter. Benzene rings also contribute to the carcinogenic process. It was concluded that in many cases the increase in carcinogenic activity after methyl groups are introduced into the molecule is due to tumor promoting rather than initiating activity.

Vapor Pressure

7.5X10-7 mm Hg at 25 °C (extrapolated)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

97-56-3
41576-40-3
61550-68-3

Wikipedia

O-aminoazotoluene

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

POSSIBLY BY DIAZOTIZATION OF O-TOLUIDINE
PREPD FROM O-TOLUIDINE, SODIUM NITRITE, & HYDROCHLORIC ACID.

General Manufacturing Information

Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-: ACTIVE
... ORTHO-AMINOAZOTOLUENE IS NOT USED IN FOODS, DRUGS, OR COSMETICS; THUS ITS MFR & TESTING DO NOT CONFORM TO RIGID CHEMICAL SPECIFICATIONS & ITS COMPOSITION VARIES TO MEET CUSTOMER ... REQUIREMENTS.
... NOT APPROVED FOR GENERAL FOOD USE IN ANY OF COUNTRIES SURVEYED.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

WHEN PELLETS OF DIETHYLSTILBESTROL WERE IMPLANTED ALSO, INGESTION OF COLOR /ORTHO-AMINOAZOTOLUENE/ FOR ONLY 60 DAYS WAS SUFFICIENT TO PRODUCE MAXIMUM PERCENTAGE OF LIVER TUMORS (82%).

Dates

Last modified: 08-15-2023

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